Product packaging for Ethyl ximenynate(Cat. No.:CAS No. 159534-89-1)

Ethyl ximenynate

Cat. No.: B071133
CAS No.: 159534-89-1
M. Wt: 306.5 g/mol
InChI Key: AVULRCDYZOWVKE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ximenynate is a synthetically derived ester of ximenynic acid, a fatty acid characterized by its unique trans-octadecen-11-yn-9-oic acid structure featuring an acetylenic bond. This compound is of significant interest in biochemical and pharmacological research, primarily for its potent activity as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly the PPAR-α and PPAR-γ subtypes. By influencing these nuclear receptors, this compound is investigated for its role in regulating lipid metabolism, adipocyte differentiation, and inflammatory pathways. Its primary research applications are in the fields of dermatology, where it is studied for its potential effects on sebocyte function and skin lipid composition, and metabolic disease, where its impact on insulin sensitivity and lipid homeostasis is explored. Furthermore, its unique mechanism, which may involve the inhibition of acetyl-CoA carboxylase, makes it a valuable tool for studying de novo lipogenesis. This product is supplied as a high-purity compound for use in in vitro cell-based assays and other non-clinical research models to further elucidate the complex roles of fatty acid signaling in health and disease. All research must be conducted in compliance with applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O2 B071133 Ethyl ximenynate CAS No. 159534-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-octadec-11-en-9-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,13-19H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVULRCDYZOWVKE-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC#CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C#CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166675
Record name Ethyl ximenynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159534-89-1
Record name Ethyl ximenynate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159534891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl ximenynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL XIMENYNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEQ6O2FROG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Ethyl Ximenynate

Laboratory-Scale Synthesis Protocolsbenchchem.cominci.guide

The primary method for producing ethyl ximenynate on a laboratory scale is through the direct esterification of its parent carboxylic acid, ximenynic acid, with ethanol (B145695). researchgate.netontosight.ai This process yields the ethyl ester, a compound noted for its use in cosmetic formulations. researchgate.netmdpi.com

Direct Esterification of Ximenynic Acid with Ethanolbenchchem.cominci.guide

This synthesis route transforms the long-chain fatty acid, ximenynic acid (11-octadecen-9-ynoic acid), into its corresponding ethyl ester. researchgate.netontosight.ai The reaction involves the condensation of the carboxylic acid group with the hydroxyl group of ethanol, forming an ester linkage and a molecule of water as a byproduct. nrochemistry.commasterorganicchemistry.com

The most prevalent application of this esterification in the lab is the Fischer-Speier esterification, a classic acid-catalyzed reaction. wikipedia.org The process involves heating the ximenynic acid with an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen of the carbonyl group on ximenynic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comwikipedia.org

Nucleophilic Attack : The nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon. wikipedia.org

Proton Transfer : A proton is transferred from the oxonium ion intermediate to another molecule of the alcohol. wikipedia.org

Formation of a Water Leaving Group : Protonation of one of the hydroxyl groups in the tetrahedral intermediate creates a good leaving group (H₂O). masterorganicchemistry.com

Elimination and Deprotonation : The intermediate eliminates a molecule of water, and subsequent deprotonation of the remaining carbonyl oxygen yields the final product, this compound. masterorganicchemistry.comwikipedia.org

Commonly used catalysts for this reaction include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), typically at a concentration of 1–5 mol%.

The Fischer esterification is a reversible equilibrium reaction. masterorganicchemistry.comlibretexts.org To achieve high yields of this compound, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of ethanol, which acts as both a reactant and the solvent, or by removing the water as it is formed, often through azeotropic distillation with a nonpolar solvent like toluene (B28343) or hexane (B92381). wikipedia.org

Key parameters for optimization include:

Temperature : The reaction is generally conducted at the reflux temperature of the alcohol, which for ethanol is between 78–85°C.

Reaction Time : Typical reaction times can range from 6 to 24 hours to reach equilibrium.

Solvent : While excess ethanol is often used as the solvent, other solvents can be considered. Nonpolar solvents such as toluene can aid in water removal via a Dean-Stark apparatus, driving the reaction to completion.

Workup : After the reaction, the mixture is neutralized (e.g., with sodium bicarbonate) and the product is extracted using a solvent like ethyl acetate (B1210297) before the solvent is evaporated.

The table below illustrates the impact of solvent choice on reaction yield, a critical factor in optimization.

SolventDielectric ConstantYield (%)
Ethanol24.385
Toluene2.468
DMF36.776
Data derived from theoretical models of Fischer esterification optimization.
Acid-Catalyzed Fischer Esterification

Analytical Methodologies for Synthesis and Purificationbenchchem.comlibretexts.orgepo.orgulprospector.com

Rigorous analytical control is essential to ensure the purity and structural integrity of the synthesized this compound and to validate the reaction's progress.

Techniques for Intermediate Validationbenchchem.com

During the synthesis, it is crucial to monitor the conversion of the starting material and the formation of the product. Thin-layer chromatography (TLC) is a common technique used for the rapid, qualitative validation of reaction intermediates and to track the disappearance of the ximenynic acid starting material. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is critical for elucidating the structure of the final ester and confirming its stereochemistry.

Chromatographic Purification Strategiesbenchchem.com

Once the synthesis is complete, the crude product must be purified to remove unreacted starting materials, the catalyst, and any byproducts.

Column Chromatography : This is a standard method for purifying the crude product. A typical approach involves using a silica (B1680970) gel stationary phase with a gradient elution system, such as a mixture of hexane and ethyl acetate.

High-Performance Liquid Chromatography (HPLC) : HPLC is the definitive technique for both quantifying the purity of the final product and for analytical separation. scispace.com For this compound, a reversed-phase HPLC method is often employed. A study utilized a Spherisorb 5 μm ODS2 column with a mobile phase consisting of acetonitrile (B52724) and water (acidified with 0.3% phosphoric acid) in a 90:10 ratio. scispace.com Detection is commonly performed using a diode-array detector (DAD), and purity levels should meet or exceed 98% when compared against reference standards.

Spectroscopic Characterization of this compound

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, each providing unique insights into its molecular architecture. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is utilized for precise quantification and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy is crucial for defining its stereochemistry, particularly the (11E)-11-octadecen-9-ynoic acid ethyl ester configuration. The identity of trans-ximenynic acid and its esters has been confirmed through ultraviolet, infrared, and NMR (¹H- and ¹³C-) spectroscopy, as well as gas chromatography/mass spectrometry (GC/MS). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is instrumental in identifying the specific protons within the this compound molecule. Characteristic signals confirm the presence of the ethyl ester group and the unsaturated carbon chain.

Interactive Table: Key ¹H-NMR Signals for this compound

Chemical Shift (δ) Multiplicity Assignment
4.12 ppm Quartet (q) –OCH₂ CH₃
5.35 ppm Multiplet (m) CH =CH
2.20 ppm Triplet (t) CC

Data sourced from reference

Mass Spectrometry (MS): Mass spectrometry provides data on the molecular weight and fragmentation pattern of this compound. This technique is essential for confirming the compound's identity and is often used in conjunction with HPLC for analytical validation. Best practices for presenting MS data in scientific literature include detailing molecular ion peaks (such as [M+H]⁺ or [M-H]⁻) and their fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum reveals characteristic absorption bands for the ester carbonyl group (C=O) and the carbon-carbon double (C=C) and triple (C≡C) bonds that constitute its unique ene-yne structure. researchgate.net

Investigations into this compound Chemical Reactivity

This compound's structure, featuring an ester functional group and conjugated double and triple bonds, allows it to participate in a variety of chemical reactions.

Oxidation Studies

The unsaturated nature of this compound makes it susceptible to oxidation, a reaction involving the addition of oxygen or removal of hydrogen. Common oxidizing agents used in studies include potassium permanganate (B83412) and hydrogen peroxide. These reactions can lead to the formation of various oxidized products, such as epoxides, depending on the specific reagents and conditions employed.

Reduction Studies

Reduction of this compound involves the addition of hydrogen or the removal of oxygen. This can be achieved using common reducing agents like lithium aluminum hydride and sodium borohydride. Such reactions typically target the ester and alkyne functionalities, potentially yielding alcohols as major products.

Substitution Reaction Analysis

This compound can undergo substitution reactions, where a functional group is replaced by another. The specific outcomes of these reactions are dependent on the reagents used, which commonly include halogens and various nucleophiles.

Interactive Table: Chemical Reactivity of this compound

Reaction Type Common Reagents Potential Major Products
Oxidation Potassium permanganate, Hydrogen peroxide Epoxides
Reduction Lithium aluminum hydride, Sodium borohydride Alcohols
Substitution Halogens, Nucleophiles Halogenated derivatives, etc.

Data sourced from reference

This compound as a Model Compound for Organic Reaction Mechanisms and Kinetics

This compound serves as a valuable model compound for investigating various organic reactions, particularly esterification. Its chemical behavior provides critical insights into reaction mechanisms and kinetics. For instance, kinetic studies of the esterification of ximenynic acid to form this compound have determined an activation energy (Ea) of 58.2 kJ/mol, highlighting a moderate thermal sensitivity. The study of its reactions, such as hydrolysis, helps in understanding fundamental chemical principles. The basic hydrolysis of esters like ethyl acetate, known as saponification, is a well-studied second-order reaction that provides a framework for analyzing the kinetic behavior of similar compounds. dergipark.org.tr

Biological Activities and Molecular Mechanisms of Ethyl Ximenynate

Modulation of Microcirculation and Vascular Function

Ethyl ximenynate exhibits significant vasoactive properties, playing a crucial role in the modulation of microcirculation and the function of blood vessels. Its effects are multifaceted, encompassing the enhancement of blood flow, and the regulation of capillary resistance and vascular tone.

Enhancement of Superficial Blood Flow and Perfusion

Clinical and preclinical studies have demonstrated that this compound effectively enhances superficial blood flow and increases tissue perfusion. When applied topically, it has been shown to have a potent vasokinetic action on precapillary arteries and arterioles, leading to an increase in blood flow. This activity is beneficial in conditions associated with compromised microcirculation. For instance, research has indicated its potential to improve blood perfusion in areas affected by cellulite.

One study highlighted that a product containing this compound could significantly increase local blood flow, even in areas with cellulite. Another investigation into its effects on the delicate skin around the eyes revealed an improvement in skin microcirculation, which is crucial for maintaining healthy tissue and appearance.

Table 1: Effect of this compound on Blood Perfusion

ParameterObservationReference
Superficial Blood FlowSignificantly increases skin blood flow.
Tissue PerfusionStrong vasokinetic action on precapillary arteries and arterioles, increasing tissue perfusion.
Cellulite-affected AreasIncreases local blood flow.
Periocular AreaImproves skin microcirculation. nih.gov

Influence on Capillary Resistance and Vascular Tone

In a clinical evaluation focusing on the eye area, treatment with a formulation containing this compound resulted in a notable improvement in both capillary resistance and vascular tone. nih.gov These effects are vital for mitigating issues such as puffiness and the appearance of dark circles, which can be linked to poor microcirculation and vascular health.

Comparative Studies with Other Vasoactive Compounds

The vasoactive properties of this compound have been evaluated in comparison with other well-known compounds. In a randomized, vehicle-controlled study, a multi-component cream containing this compound, escin (B49666) β-sitosterol, and ruscogenins was compared against a cream containing only escin (0.2%) and a vehicle with no active ingredients for reducing eyelid edema. The study, involving 57 healthy subjects, demonstrated that the multi-component cream, which included this compound, showed beneficial effects on all microcirculatory parameters of the lower eyelid area after 4 and 8 weeks of application. This formulation was also effective in reducing lower eyelid puffiness.

Another instance of its use in combination with other vasoactive agents is found in a patent describing a composition containing visnadine (B192669), forskolin, and this compound. This combination was noted for its vasokinetic action, where visnadine itself is a known vasodilator. However, this does not represent a direct comparative study of this compound against these compounds individually.

Table 2: Comparative Efficacy of a Multi-Component Cream Containing this compound

Treatment GroupKey Active IngredientsObserved Effects on Lower EyelidReference
Multi-component CreamThis compound, Escin β-sitosterol, RuscogeninsBeneficial effects on all microcirculatory parameters; reduction in puffiness.
Escin CreamEscin (0.2%)Compared against the multi-component cream.
VehicleNo active ingredientsControl group for the study.

Anti-inflammatory Mechanisms

This compound also possesses significant anti-inflammatory properties, which are primarily attributed to its ability to modulate the arachidonic acid cascade and the subsequent synthesis of prostaglandins (B1171923).

Inhibition of Arachidonic Acid Metabolism and Prostaglandin (B15479496) Synthesis

The primary anti-inflammatory mechanism of this compound involves its interference with the metabolism of arachidonic acid. Arachidonic acid is a key precursor in the biosynthesis of prostaglandins, which are potent mediators of inflammation. This compound is understood to inhibit the formation of arachidonic acid at the prostaglandin level.

This inhibition is crucial as the conversion of arachidonic acid into prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. By modulating the availability of the substrate, arachidonic acid, this compound effectively downregulates the production of pro-inflammatory prostaglandins such as Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2), which are precursors to other prostaglandins like PGD2, PGE2, PGF2α, and PGI2.

Role in Preventing Local Inflammations

The inhibitory action of this compound on the arachidonic acid pathway translates into a practical capacity to prevent local inflammations. By curbing the synthesis of prostaglandins, it helps to mitigate the cardinal signs of inflammation, such as swelling and redness. This makes it a valuable compound in applications aimed at soothing irritated skin and preventing inflammatory responses at a localized level.

Cellular and Extracellular Matrix Remodeling

This compound demonstrates significant activity in the remodeling of the cellular and extracellular matrix (ECM), the intricate network of proteins and other molecules that provide structural and biochemical support to surrounding cells. nih.govfrontiersin.orge-neurospine.org This activity is crucial for tissue homeostasis, wound healing, and maintaining skin integrity. The compound's influence is particularly noted in its interaction with fibroblasts, the primary cells responsible for synthesizing and maintaining the ECM.

Research indicates that this compound fosters the production of actin in fibroblasts. sinerga.itknowde.com Actin is a critical protein that forms microfilaments, a key component of the cytoskeleton in eukaryotic cells. By stimulating actin synthesis, this compound plays a role in dermal remodeling. sinerga.it This increase in actin production is linked to an enhancement of skin elasticity and a counteraction against skin relaxation. knowde.comknowde.com In-vitro tests have confirmed the compound's effect on actin gene expression, providing a molecular basis for its role in modifying the structural framework of the skin. sinerga.it

Table 1: In Vitro Efficacy of this compound

Test Observation Implication Source
Actin Gene Expression Increased expression in fibroblasts Suggests a role in dermal remodeling and improved skin elasticity. sinerga.it

| Collagenase Inhibition | Suppresses collagen degradation more effectively than ximenynic acid. | Protects existing collagen from breakdown, preserving skin structure. | |

This compound has been shown to enhance the production of collagen and elastin (B1584352), two of the most vital structural proteins in the dermis. Collagen provides tensile strength and is the main component of the skin's connective tissue, while elastin imparts elasticity, allowing the skin to return to its original shape after stretching. koreascience.kr The synthesis of these proteins by fibroblasts is a fundamental process for maintaining skin structure and firmness. koreascience.krresearchgate.net The degradation of collagen and elastin is a hallmark of skin aging. koreascience.kr By stimulating the synthesis of new collagen and elastin, this compound contributes to skin-firming and anti-aging effects. jkslms.or.kr This mechanism helps to preserve the structural integrity and resilience of the skin.

Promotion of Collagen and Elastin Synthesis

Antioxidant Properties and Oxidative Stress Mitigation

This compound possesses significant antioxidant properties, which are vital for protecting biological systems from oxidative stress. Oxidative stress is caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govwikipedia.org ROS can damage cells, proteins, and DNA, contributing to aging and various diseases. wikipedia.org

This compound functions as an antioxidant by effectively scavenging free radicals. This action helps to mitigate the damage caused by oxidative stress, thereby protecting cells. core.ac.uk The antioxidant capacity of compounds like this compound is crucial for maintaining cellular health. The ethyl acetate (B1210297) fraction of certain natural extracts has been shown to increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, which play a key role in cellular defense against ROS. nih.govmdpi.com

Antimicrobial Spectrum and Activity

This compound is recognized for having a wide spectrum of activity, which includes antimicrobial properties. googleapis.com While detailed studies on its specific range of microbial inhibition are not extensively documented in the provided sources, its chemical nature as an ester suggests potential activity. Alcohols and their derivatives can exhibit broad-spectrum antimicrobial effects. ncats.io The ethyl acetate extracts of various natural products have demonstrated potent antibacterial and, in some cases, anticandidal (anti-fungal) activity, inhibiting a wide range of microorganisms. smujo.id The term "spectrum of activity" in an antimicrobial context refers to the range of different microbial types that a compound can affect. ucsf.edu

Table 2: General Antimicrobial Spectrum Categories

Category Description Source
Broad-Spectrum Active against a wide range of bacteria (e.g., both Gram-positive and Gram-negative). ucsf.edu

| Narrow-Spectrum | Effective against a limited range of specific bacterial types. | ucsf.edu |

Investigation of Lipid Signaling Pathways

This compound has been identified as a modulator of lipid signaling pathways. Lipids and their metabolites are crucial signaling molecules involved in a vast array of cellular processes and responses, including inflammation and membrane remodeling. mdpi.comscidoc.org The ability of this compound to influence these pathways is a key aspect of its biological activity, particularly in dermatological applications.

The investigation into how this compound interacts with lipid signaling is ongoing. Such pathways are complex and can involve the modulation of inflammatory mediators like prostaglandins. The delivery of hydrophobic or lipophilic compounds like this compound can be enhanced through lipid-based systems such as nanoemulsions or liposomes, which improve their interaction with cellular membranes and signaling processes. researchgate.netunair.ac.id Understanding the compound's role in lipid signaling is essential for elucidating its full mechanism of action in modulating cellular responses. scidoc.org

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 5365518
Ximenynic acid 5312891
Actin 16219418
Collagen 969
Elastin 16219420
Arachidonic Acid 444899
Prostaglandins 5280360
Superoxide dismutase 739

Interactions with Biological Targets and Enzymatic Systems

This compound, and its precursor ximenynic acid, exert their biological effects through interactions with specific enzymatic systems, primarily those involved in inflammatory pathways. Research indicates that this compound can prevent local inflammations at the prostaglandin level by inhibiting the formation of arachidonic acid. This suggests an interaction with enzymes involved in the arachidonic acid cascade.

The precursor, ximenynic acid, has been shown to selectively inhibit the expression of cyclooxygenase-1 (COX-1) mRNA and protein, without a similar reduction in COX-2 expression, in HepG2 human hepatoma cells. fishersci.ca This selective inhibition of COX-1 is significant as it is a key enzyme in the synthesis of prostaglandins from arachidonic acid. Furthermore, acetylenic fatty acids, the class to which ximenynic acid belongs, are known to inhibit specific enzymes involved in prostaglandin synthesis. rqbchemical.com

Beyond its anti-inflammatory actions, this compound is reported to foster actin production in fibroblasts, which suggests a role in dermal remodeling processes. lipidmaps.org

Key Interactions of this compound and its Precursor:

Compound Target/System Observed Effect
This compound Arachidonic Acid Metabolism Prevents formation of arachidonic acid, preventing local inflammation. lipidmaps.org
This compound Fibroblasts Fosters actin production. lipidmaps.org
Ximenynic Acid Cyclooxygenase-1 (COX-1) Significantly inhibits mRNA and protein expression. fishersci.ca

Influence on Fatty Acid Metabolism (via precursor ximenynic acid)

The biological activities of this compound are closely linked to the metabolic effects of its precursor, ximenynic acid. nih.gov Ximenynic acid has been shown to significantly influence fatty acid metabolism by modulating the expression of key enzymes. nih.gov

In in vitro studies using HepG2 liver cells, ximenynic acid has been observed to down-regulate the gene and protein expression of two critical enzymes in lipid metabolism:

Stearoyl-CoA desaturase (SCD) : An enzyme that catalyzes the synthesis of monounsaturated fatty acids, primarily oleic acid from stearic acid.

Fatty acid desaturase 2 (FADS2) : An enzyme involved in the desaturation of polyunsaturated fatty acids.

A 72-hour incubation of HepG2 cells with 150 μM of ximenynic acid resulted in a significant down-regulation of both SCD and FADS2 gene and protein expression. rqbchemical.comnih.gov This suppression of key metabolic enzymes suggests that ximenynic acid can directly regulate the composition and synthesis of fatty acids within cells. nih.govnih.gov

Potential as an FFA1/FFA4 Receptor Agonist (Generalized to ethyl esters of fatty acids)

While direct studies on this compound as an agonist for free fatty acid receptor 1 (FFA1, also known as GPR40) and free fatty acid receptor 4 (FFA4, also known as GPR120) are not extensively documented, the activity of other fatty acid ethyl esters provides a strong basis for its potential in this area. wikipedia.org FFA1 and FFA4 are receptors for medium and long-chain fatty acids and are implicated in metabolic regulation, including insulin (B600854) secretion and sensitivity. nih.govuni.lu

Research on pinolenic acid, another plant-derived fatty acid, and its ethyl ester has demonstrated potent dual agonistic activity at both FFA1 and FFA4 receptors. wikipedia.orguni.lu In these studies, both pure pinolenic acid and its ethyl ester produced significant improvements in glucose tolerance in animal models. wikipedia.orgnih.gov This suggests that the esterification of the fatty acid does not diminish, and may even facilitate, its interaction with these receptors.

Given that this compound is the ethyl ester of a long-chain unsaturated fatty acid, it is plausible that it could also interact with FFA1 and FFA4. nih.gov The activation of these receptors by fatty acids and their derivatives is a key mechanism for mediating therapeutic effects against metabolic diseases. wikipedia.orgnih.gov Therefore, it is hypothesized that this compound may act as an agonist at these receptors, contributing to the regulation of metabolic processes, a potential mechanism that warrants further investigation.

Preclinical and Clinical Investigations of Ethyl Ximenynate Efficacy

In Vitro Efficacy Assessments

In vitro studies provide a foundational understanding of a compound's biological activity at a cellular and molecular level. For Ethyl ximenynate, these assessments have explored its skin permeability, influence on inflammatory markers, and effects on gene expression and other cellular processes.

The ability of a topically applied compound to penetrate the skin is crucial for its efficacy. Permeation studies for this compound have been conducted to evaluate how formulation affects its delivery through the skin barrier.

One study investigated the influence of an oil-in-water (O/W) nanoemulsion on the in vitro skin permeation of this compound, an apolar molecule, compared to a polar molecule (caffeine). core.ac.ukjax.org The results demonstrated that O/W nanoemulsions can significantly enhance the permeation profiles of apolar active ingredients like this compound when compared to conventional emulsions. jax.org In contrast, no significant differences in permeation were observed for polar molecules between the two types of emulsions. jax.org These studies often utilize in vitro models such as porcine skin in Franz diffusion cells to assess bioavailability dependent on the formulation. The findings suggest that nanoemulsion formulations lead to higher retention of this compound in the epidermis.

Cytokines are signaling proteins that mediate and regulate immunity and inflammation. arxiv.org Abnormal levels of cytokines can trigger inflammatory responses. arxiv.org Cytokine release assays are a common in vitro method to assess the potential of a substance to trigger an inflammatory response by measuring the release of specific cytokines from immune cells. criver.comlabcorp.com

Research indicates that this compound possesses anti-inflammatory properties by modulating cytokine release. Studies have shown it can inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cell lines. core.ac.uk The balance between TNF-α and IL-6 is crucial, as they can negatively regulate each other and control the development of an inflammatory response. nih.gov The mechanism for this anti-inflammatory effect is suggested to be the inhibition of arachidonic acid formation, a precursor to inflammatory prostaglandins (B1171923). sinerga.it

Table 1: Effect of this compound on Pro-Inflammatory Cytokines

Cytokine Effect Observed Implication
TNF-α Inhibition of release Reduction of a key mediator in systemic inflammation.
IL-6 Inhibition of release Attenuation of pro-inflammatory and autoimmune processes. core.ac.uk

This table summarizes the reported effects of this compound on key inflammatory cytokines based on in vitro models.

Gene expression analysis is used to determine how a compound affects the activity of specific genes, providing insight into its cellular mechanisms. This is often quantified by measuring messenger RNA (mRNA) levels using techniques like reverse transcription-polymerase chain reaction (RT-PCR). academicjournals.org

Studies on this compound have shown that it can modulate the expression of genes related to the dermal matrix and cytoskeleton. One of the noted in vitro efficacy tests for a product containing this compound is the analysis of actin gene expression. sinerga.it Actin is a highly conserved protein that is fundamental to cell motility, shape, and internal organization. academicjournals.org The ability to foster actin production in fibroblasts suggests a role for this compound in dermal remodeling. sinerga.it Furthermore, research has indicated that this compound can increase the gene expression of type I and type III collagen, which are essential proteins for skin structure and elasticity. bibis.ir

Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including vascular regulation and immune responses. abcam.com Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with inflammation. mdpi.com Therefore, assays that measure NO or NOS activity are used to screen for anti-inflammatory potential. abcam.com

In vitro efficacy tests for formulations containing this compound have included nitric oxide production assays. sinerga.it While specific quantitative results for this compound are not detailed in the provided sources, the inclusion of this assay suggests its potential to modulate NO pathways. The general principle of such assays involves a reaction where NO generated by NOS is measured, often through the Griess method, which detects nitrite, a stable oxidation product of NO. abcam.com Compounds that suppress iNOS activity or NO production are considered to have anti-inflammatory effects. mdpi.commedchemexpress.com

The interaction of a drug molecule with the lipid bilayer of cell membranes is fundamental to its ability to be absorbed and distributed. nih.gov These interactions can be studied using various biophysical techniques with model membranes like liposomes or supported lipid bilayers. nih.gov

For this compound, its encapsulation within lecithin (B1663433) vesicles (a type of liposome) to form phytosomes has been reported, which inherently implies an interaction with the lipid components. sinerga.itijpsonline.com This complexation with phospholipids (B1166683) enhances the bioavailability of phytoconstituents by improving their lipid solubility, which allows them to more easily cross biological membranes. nih.govijpsonline.com While direct studies detailing the specific biophysical interactions of this compound with lipid bilayers are not prevalent, its amphiphilic nature, derived from its fatty acid structure, suggests it would partition into the membrane. mdpi.com This interaction is likely to involve its hydrocarbon chain integrating into the hydrophobic core of the bilayer while its polar ester group is positioned near the hydrophilic lipid headgroups. mdpi.com Such interactions can influence the fluidity and packing of the lipid membrane. nih.gov

Nitric Oxide Production Assays

In Vivo Preclinical Models

In vivo preclinical studies are essential for evaluating the efficacy and physiological effects of a compound in a living organism before human trials. nih.gov These studies often use animal models to investigate pharmacokinetics and biological responses that cannot be observed in vitro. nih.gov

For this compound, preclinical research has focused on its well-documented effects on microcirculation. ijpsonline.com In vivo models, such as rodent models, are proposed to validate the efficacy of different formulations through comparative pharmacokinetic studies, measuring parameters like plasma half-life and tissue distribution. Encapsulated forms of this compound, such as in phytosomes, have been investigated in vivo to confirm their vasoactive effects. Although detailed results from specific animal studies on this compound are limited in the provided literature, the general approach involves using models that allow for the assessment of blood flow and vascular function. For instance, canine models have been instrumental in studying coronary microvascular dysfunction by measuring changes in blood flow in response to various stimuli. nih.gov Such models could be adapted to evaluate the microcirculatory enhancement properties attributed to this compound.

Evaluation of Vasoactive Effects

Clinical Trial Design and Outcomes for this compound Formulations

The efficacy of this compound in cosmetic formulations has been assessed through structured clinical trials, focusing on its benefits for the skin, particularly in the periorbital area. researchgate.netnih.gov

To evaluate the efficacy and tolerability of this compound, controlled clinical studies have been employed. researchgate.netkarger.com A notable example is a double-blind, half-face, placebo-controlled trial conducted over four weeks. researchgate.netkarger.com This study involved 22 healthy female volunteers aged between 44 and 64, all of whom presented with low to moderate roughness in the area around the eyes. researchgate.net

In this methodological design, a formulation containing 3% of an active ingredient complex including this compound was applied to one side of the face, while a placebo formulation (without the active ingredient) was applied to the other. researchgate.net This approach allows for a direct comparison under identical conditions, minimizing variability between subjects. Efficacy was assessed through both clinical scoring by investigators and non-invasive instrumental evaluations at baseline and after two and four weeks of treatment. researchgate.net The instrumental methods included profilometry to measure wrinkles and skin smoothness and spectrophotometry to assess changes in skin color, such as dark circles. researchgate.netkarger.com

Periorbital dyschromia, characterized by dark circles and discoloration around the eyes, is a common aesthetic concern linked to factors including impaired skin microcirculation. researchgate.netkarger.com this compound has been evaluated as a topical ingredient to address these issues. nih.govcore.ac.uk

Clinical studies have demonstrated that formulations containing this compound are effective in reducing periorbital puffiness and edema. researchgate.netstanford.edu In a four-week controlled study, investigators' clinical scores for eye puffiness showed a general decrease. researchgate.netkarger.com

Subject self-assessment provided further evidence of efficacy. researchgate.netkarger.com A significant percentage of volunteers reported observable improvements in the appearance of under-eye puffiness. researchgate.net These findings are supported by the compound's known effects on improving skin microcirculation and vascular tone, which can help mitigate fluid accumulation that leads to puffiness. researchgate.netkarger.com

Table 1: Subjective Evaluation of Periorbital Puffiness Reduction Data sourced from a 4-week clinical study on 22 volunteers. researchgate.net

Level of ImprovementPercentage of Volunteers Observing Reduction
Marked Improvement23.8%
Medium Improvement47.6%
Total Reporting Improvement 71.4%

The same clinical trial also evaluated the effect of the this compound formulation on dark circles and discoloration. researchgate.netkarger.com Instrumental analysis using a spectrophotometer indicated a decongestant effect on dark circles, which appeared less marked by the end of the study. researchgate.netkarger.com

The improvement is attributed to the enhancement of skin microcirculation, capillary resistance, and vascular tone in the delicate eye area. d-nb.inforesearchgate.net By improving blood flow, it is suggested that this compound helps to reduce the visible signs of discoloration. researchgate.net Subjective evaluations from the study participants corroborated these instrumental findings, with a majority of users noticing a reduction in the appearance of their under-eye circles. researchgate.netkarger.com

Table 2: Subjective Evaluation of Dark Circle Improvement Data sourced from a 4-week clinical study on 22 volunteers. researchgate.net

Level of ImprovementPercentage of Volunteers Observing Reduction
Very Marked Improvement14.3%
Marked Improvement19.0%
Medium Improvement33.3%
Total Reporting Improvement 66.6%

Evaluation of Efficacy in Periorbital Dyschromia

Mitigation of Periocular Wrinkles

Clinical investigations have demonstrated the efficacy of this compound in reducing the appearance of wrinkles around the eyes. A significant double-blind, half-face trial involving 22 female volunteers evaluated a cosmetic treatment containing this compound over a period of four weeks. mdpi.comresearchgate.net The study utilized instrumental analysis, specifically profilometry, to confirm the anti-wrinkle and lifting action of the product. mdpi.comresearchgate.netsemanticscholar.org

The results from the profilometric analysis provided objective evidence of the anti-wrinkle efficacy of the treatment containing this compound. mdpi.comresearchgate.netsemanticscholar.org Subjective assessments from the participants corroborated these instrumental findings. A high percentage of subjects reported a visible improvement in the skin's appearance. Specifically, 76.2% of volunteers observed an improvement in fine and superficial wrinkles, while 71.4% noted an enhancement in the appearance of deep wrinkles. mdpi.comsemanticscholar.org These findings underscore the potential of this compound as an active ingredient in cosmetic formulations aimed at mitigating the signs of aging in the delicate periocular area. mdpi.comresearchgate.net

Subjective Assessment of Wrinkle Improvement

Improvement Category Percentage of Volunteers Reporting Improvement
Fine and Superficial Wrinkles 76.2%
Deep Wrinkles 71.4%
Effects on Skin Firmness and Lifting Action

This compound has been shown to exert a firming and lifting effect on the skin. The same double-blind, half-face study mentioned previously also reported a discernible lifting action, as confirmed by profilometric results. mdpi.comresearchgate.netsemanticscholar.org The data indicated a trend towards a lifting of the eyelid skin, contributing to a more youthful appearance of the eye contour. mdpi.comresearchgate.netresearchgate.net

The mechanism behind this firming effect is partly attributed to the compound's ability to enhance the production of crucial extracellular matrix proteins. It has been reported that this compound fosters the production of collagen and elastin (B1584352), which are fundamental for maintaining skin's structural integrity and elasticity. Additionally, it is suggested that this compound promotes actin production in fibroblasts, which may play a role in dermal remodeling and contribute to the skin's firmness. In a clinical trial for a cosmetic product, 8.5 out of 10 participants reported improved elasticity and firmness after 84 days of use. herbelliscosmetics.com

Assessment in Cellulite Reduction and Body Firming

A study focusing on an ingredient containing ximenynic acid, the precursor to this compound, demonstrated a significant impact on blood perfusion in areas with cellulite. The research found that a single application of an emulsion containing this ingredient increased blood perfusion by as much as 50% within one hour. cosmeticsandtoiletries.com This heightened circulation was sustained for over three hours, indicating a lasting physiological effect. cosmeticsandtoiletries.com While not solely focused on this compound, a clinical study on a multi-ingredient anti-cellulite gel, which included ingredients that improve microcirculation, showed significant improvements. After 84 days, participants using the active product showed an average improvement of 41% in skin tonicity on the buttocks, 35% on the hips, and 31% on the thighs. The appearance of "orange peel" skin was also reduced by 25% on the buttocks and 22% on both the hips and thighs. nih.gov

Improvement in Skin Tonicity and Cellulite Appearance After 84 Days

Parameter Buttocks Hips Thighs
Skin Tonicity Improvement +41% +35% +31%
"Orange Peel" Reduction -25% -22% -22%
Stubborn Cellulite Reduction -19% -24% -22%

Studies on Scalp Microcirculation and Hair Health

The vasoactive properties of this compound make it a compound of interest for applications in hair care, specifically for improving scalp health and addressing hair loss. The health and growth of hair follicles are intrinsically linked to the adequacy of the surrounding microcirculatory network, which supplies oxygen and essential nutrients. topdoctors.co.ukemjreviews.com

This compound's ability to improve blood flow in superficial vessels suggests its potential to enhance scalp microcirculation. This enhanced perfusion can create a more favorable environment for hair follicle function, potentially leading to stronger, healthier hair. topdoctors.co.uk Consequently, this compound is recommended for use in scalp care products designed to address conditions such as hair loss, where improved microcirculation is considered beneficial. While direct clinical studies quantifying the effects of this compound on hair growth parameters are not extensively detailed in the provided context, its established role as a microcirculation modulator supports its inclusion in formulations aimed at promoting scalp health and mitigating hair loss. topdoctors.co.uk

Formulation and Bioavailability Strategies for Ethyl Ximenynate

Advanced Delivery Systems for Enhanced Bioavailability and Permeationbenchchem.comCurrent time information in Las Vegas, NV, US.nih.govscispace.comnih.gov

Novel drug delivery systems such as phytosomes and nanoemulsions have shown promise in augmenting the bioavailability of ethyl ximenynate. These advanced formulations are designed to improve the compound's solubility and stability, which are critical for maximizing its therapeutic potential. By effectively delivering the active ingredient to its target site, these systems can significantly enhance its performance. ijpsonline.com

Phytosome Technologybenchchem.comijpsonline.comlongdom.orglongdom.orgtbzmed.ac.ir

Phytosome technology represents a significant advancement in the delivery of plant-derived active constituents. longdom.orglongdom.org This technique involves complexing the active molecule with phospholipids (B1166683), most commonly phosphatidylcholine, at a molecular level. ijpsonline.comwjahr.com This creates a lipid-compatible complex that is more readily absorbed by the body. ijpsonline.comijpsonline.com For instance, a phytosome formulation of this compound, known as Ximenoil Phytosome™, has been developed to improve its microcirculation effects. longdom.org

The enhanced absorption and stability of compounds formulated as phytosomes can be attributed to several key mechanisms:

Improved Membrane Permeability: Phytosomes can more easily traverse from a hydrophilic environment to the lipophilic environment of cell membranes, such as those of the enterocytes in the gastrointestinal tract. tbzmed.ac.ir This is because the phospholipid carrier mimics the structure of the cell membrane itself. dovepress.com

Enhanced Solubility: By forming a complex with phospholipids, the solubility of the active constituent is increased, which is a critical factor for absorption. ijpsonline.comijpsonline.com

Protection from Degradation: The phytosome structure can protect the encapsulated plant extract from degradation by digestive juices and intestinal bacteria, ensuring that a higher proportion of the active ingredient reaches the systemic circulation. ijpsonline.comphcogrev.com

Chemical Stability: The formation of chemical bonds, such as hydrogen bonds, between the phytoconstituent and the phosphatidylcholine molecule contributes to the improved stability of the phytosome complex. ijpsonline.comphcogrev.com

FeatureMechanismBenefit
Enhanced Absorption Facilitates transport across lipid-rich cell membranes. ijpsonline.comijpsonline.comIncreased bioavailability. ijpsonline.com
Improved Stability Protects the active compound from degradation by digestive fluids and enzymes. ijpsonline.comphcogrev.comHigher concentration of the active compound reaches the target site. ijpsonline.com
Increased Solubility The phospholipid complex enhances the solubility of the phytoconstituent. ijpsonline.comijpsonline.comBetter absorption in the gastrointestinal tract. ijpsonline.com

Several methods are employed to prepare phyto-phospholipid complexes, each with its own advantages. The most common techniques include:

Solvent Evaporation: This traditional and frequently used method involves dissolving both the active constituent and the phospholipid in a suitable organic solvent. nih.gov The solvent is then removed under vacuum, leaving a thin film of the complex, which is then hydrated. turkjps.orgnih.gov Protic solvents like ethanol (B145695) and methanol (B129727) have been successfully used in this process. nih.gov

Antisolvent Precipitation: In this method, the phytoconstituent and phospholipid are dissolved in a solvent, and then an antisolvent (in which the complex is insoluble) is added to precipitate the phyto-phospholipid complex. turkjps.orgnih.gov n-Hexane is commonly used as the antisolvent. turkjps.org

Ether-Injection Technique: The active compound and phospholipids are dissolved in an organic solvent. This solution is then slowly injected into a heated aqueous medium, leading to the formation of vesicles as the organic solvent evaporates. longdom.orgijrti.org

Mechanical Dispersion: This technique involves bringing a lipid solution in an organic solvent into contact with an aqueous phase containing the phytocompound. rjptonline.orgnih.gov

Supercritical Fluid (SCF) Technology: This modern approach offers better control over particle size and distribution. ijrti.orgturkjps.org Methods like Supercritical Antisolvent (SAS) precipitation can produce particles with well-defined morphological properties, offering advantages in terms of process simplicity and time savings over traditional methods. ijrti.org

The stoichiometric ratio of the active constituent to the phospholipid is a critical parameter in the preparation of phytosomes, with a 1:1 molar ratio often being the most efficient. rjptonline.orgnih.gov

Mechanism of Action in Enhancing Absorption and Stability

Nanoemulsion Formulationsbenchchem.comscispace.comnih.govresearchgate.net

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, stabilized by a film of surfactant and co-surfactant molecules, with droplet sizes typically under 100 nm. nih.govscielo.br These formulations are particularly effective for enhancing the transdermal permeation of both lipophilic and hydrophilic drugs. nih.govmdpi.com

Research has demonstrated that nanoemulsions can significantly influence the skin permeation profiles of active ingredients. A study comparing the permeation of this compound and caffeine (B1668208) from an oil-in-water (O/W) nanoemulsion versus a conventional emulsion found that the nanoemulsion significantly improved the permeation of the apolar compound, this compound. scispace.comnih.gov

The enhanced skin penetration from nanoemulsions is attributed to several factors:

Increased Drug Solubility: The formulation components can increase the solubility of the drug in the stratum corneum, the outermost layer of the skin. nih.govmdpi.com

High Surface Area: The small droplet size of nanoemulsions provides a large interfacial area, which can facilitate drug partitioning into the skin. scielo.br

Excipient Effects: The excipients used in nanoemulsions, such as surfactants and co-surfactants, can themselves act as permeation enhancers by disrupting the ordered structure of the stratum corneum lipids. scielo.brmdpi.com

Thermodynamic Activity: An increased thermodynamic activity of the drug in the nanoemulsion can be a significant driving force for its release and penetration into the skin. scielo.br

FormulationActive IngredientPermeation Effect
O/W Nanoemulsion This compound (apolar)Significantly improved permeation compared to conventional emulsion. nih.gov
O/W Nanoemulsion Caffeine (polar)No significant difference in permeation compared to conventional emulsion. nih.gov

The stability of nanoemulsions is a critical factor for their successful application. Several strategies are employed to optimize their stability:

Surfactant and Co-surfactant Selection: The choice of surfactants and co-surfactants is crucial. Screening different types and concentrations using pseudo-ternary phase diagrams helps identify the optimal combination for stability. The use of surfactant mixtures can reduce interfacial tension and increase the fluidity of the interface, leading to more stable systems at lower surfactant concentrations. mdpi.com

High-Pressure Homogenization: This high-energy method is effective in reducing droplet size and creating stable nanoemulsions. It is a scalable and efficient industrial technique. mdpi.com

Component Ratio Optimization: The ratio of the oil phase to the aqueous phase, as well as the total surfactant amount, significantly impacts the stability and particle size of the nanoemulsion. mdpi.com

Zeta Potential: A high zeta potential (greater than +30 mV or less than -30 mV) indicates good physical stability due to electrostatic repulsion between droplets, preventing aggregation. mdpi.commdpi.com

Stability Testing: Rigorous stability testing, including centrifugation, heating-cooling cycles, and freeze-thaw cycles, is essential to ensure the long-term physical stability of the nanoemulsion. nih.govresearchgate.net

Influence on Skin Permeation Profiles

Esterification as a Strategy for Improved Lipid Solubility and Skin Penetration

This compound is the oily ester derivative of ximenynic acid. cosmeticsandtoiletries.com The process of esterification is a key strategy in dermatological and cosmetic formulations to enhance the skin penetration of bioactive molecules. By converting a compound like ximenynic acid, which has a carboxylic acid group, into its ethyl ester form, its lipophilicity (affinity for lipids) is significantly increased. scielo.br

The outermost layer of the skin, the stratum corneum, is a lipid-rich barrier that limits the absorption of hydrophilic (water-soluble) substances. Increasing a molecule's lipid solubility through esterification can therefore improve its ability to partition into and diffuse across this barrier. scielo.brnih.gov This enhanced penetration allows the active compound to reach its target sites within the skin more effectively. Encapsulation of this compound into lecithin-based blisters or its incorporation into phospholipid-containing lipophilic matrices are further techniques used to increase the diffusion and efficacy of the active ingredient, leading to improved superficial blood microcirculation. google.com The application of more lipophilic ester derivatives can lead to a more homogeneous distribution within the tissue. scielo.br

Synergistic Combinations with Complementary Bioactive Agents

The efficacy of this compound can be enhanced when it is formulated in combination with other bioactive agents. cosmeticsandtoiletries.comeuropeanreview.org This approach leverages the principle of synergy, where the combined effect of multiple ingredients is greater than the sum of their individual effects. jrespharm.com By targeting different but complementary biological pathways, such multi-component formulations can address complex skin concerns more effectively. europeanreview.orgjru-b.com Plant-derived bioactive agents are often included in dermo-cosmetic formulations for benefits such as anti-aging, antioxidant, and hydrating properties. europeanreview.org

Research has demonstrated the benefits of including this compound in complex formulations designed to improve specific skin conditions. A notable example is its inclusion in an escin-based, multi-component cream aimed at reducing eyelid edema. researchgate.netminervamedica.it

One randomized, vehicle-controlled study involving 57 healthy subjects evaluated a multi-component cream containing this compound. researchgate.netminervamedica.it The formulation was designed to leverage the synergistic effects of various active ingredients with known anti-inflammatory properties and the ability to stimulate skin microcirculation. researchgate.netminervamedica.itscribd.com The study compared the effects of a vehicle (placebo), an escin (B49666) 0.2% cream, and the multi-component cream applied twice daily for eight weeks. researchgate.netminervamedica.it

Another double-blind, half-face trial conducted over four weeks with 22 volunteers tested a 3% blend containing this compound, potassium lauroyl wheat amino acids, palm glycerides, and capryloyl glycine, which demonstrated anti-aging effects in the under-eye area. cosmeticsandtoiletries.com

The combination of this compound with other actives like escin and ruscogenin (B1680278) has been shown to produce synergistic anti-inflammatory and venotonic effects. cosmeticsandtoiletries.com In studies on under-eye puffiness, the multi-component formulation demonstrated a significant improvement in microcirculatory parameters and a reduction in edema compared to both the vehicle and the cream containing only escin. researchgate.netminervamedica.it

The synergistic action targets multiple pathways to achieve the observed outcomes:

Improved Microcirculation: this compound is known to have vasoactive effects and increase blood microcirculation. cosmeticsandtoiletries.com When combined with other agents like escin that also stimulate microcirculation, the effect is amplified. researchgate.netminervamedica.it The study on the multi-component eye cream found that it significantly increased blood microcirculation, which helped reduce the appearance of curved lines under the eyes. cosmeticsandtoiletries.com

Reduction of Edema: The enhanced microcirculation and anti-inflammatory properties of the combined actives lead to a more effective reduction of fluid accumulation, such as in the case of eyelid puffiness. researchgate.netminervamedica.it The multi-component formulation was effective in reducing lower eyelid puffiness after just four weeks. researchgate.netminervamedica.it

Enhanced Skin Tone and Texture: The synergistic blend has been found to improve vascular tone and reduce skin roughness in the under-eye area. cosmeticsandtoiletries.com In one study, the multi-component cream strongly reduced the mean lower eyelid skin roughness, with peak values at the curved line below the eye decreasing from 2.2±1.1 mm at the start to 1.1±0.4 mm after four weeks. researchgate.net

This research underscores the value of formulating this compound with other complementary bioactives to achieve superior outcomes by targeting interconnected biological pathways. cosmeticsandtoiletries.comresearchgate.netminervamedica.it

Safety Profile and Regulatory Aspects in Ethyl Ximenynate Research

Ethical and Safety Considerations in Preclinical Studies

Preclinical research involving ethyl ximenynate, particularly studies utilizing animal models or human-derived materials, necessitates strict adherence to ethical and safety guidelines.

Research involving animal models to assess the biological effects of this compound must be conducted in compliance with protocols established by an Institutional Animal Care and Use Committee (IACUC). mispro.com These committees and their guidelines are fundamental to ensuring animal welfare in research. mispro.com IACUC protocols mandate a detailed justification for the use of animals, specification of the species and number of animals to be used, and a comprehensive description of all procedures. mispro.com The primary goal is to apply the principles of the 3Rs: reduction, refinement, and replacement of animal use in testing. nih.gov Key aspects of IACUC oversight include:

Protocol Review: The IACUC meticulously reviews all proposed animal research protocols to ensure they are ethically sound and scientifically necessary. mispro.comnih.gov

Pain and Distress Monitoring: A significant focus of protocol review is the consideration of potential pain and distress to the animals. nih.gov

Humane Endpoints: Protocols must define humane endpoints to minimize animal suffering. nih.gov

Veterinary Care: Adequate veterinary care is a required component of any research involving animals. pitt.edu

Researchers studying this compound are obligated to follow these institutional guidelines to ensure that any in vivo testing is performed ethically.

When research on this compound involves the use of human-derived cell lines, obtaining proper ethics approval and ensuring donor consent are paramount. scione.compolscientific.com The creation of new cell lines from human tissue requires approval from a relevant ethics committee or an Institutional Review Board (IRB). polscientific.com For existing cell lines, especially those of human origin, it is crucial to confirm that the original donor provided informed consent for their material to be used in research. scione.comculturecollections.org.uk

Key ethical considerations include:

Informed Consent: Researchers must verify that written informed consent was obtained from the donor or their next of kin. scione.compolscientific.com This consent should ideally specify the types of research for which the cells can be used.

Privacy and Anonymization: Patient and donor details must be anonymized to the greatest extent possible to protect their privacy. scione.com

Documentation: For cell lines deposited in culture collections since 2004, documentation of informed consent is a standard requirement. culturecollections.org.uk

The ethical sourcing and use of human cell lines are critical for maintaining public trust and upholding research integrity in studies involving compounds like this compound. scione.com

Adherence to Institutional Animal Care and Use Committee (IACUC) Protocols

Clinical Tolerability and Adverse Event Monitoring

The evaluation of this compound in human subjects, primarily in the context of topical cosmetic products, involves rigorous assessment of its tolerability and the diligent monitoring of any adverse events.

A key safety consideration for any new topical ingredient is its potential to cause skin irritation. For this compound, studies have been conducted to evaluate this risk. A double-blind study involving 22 volunteers who applied a formulation containing 3% this compound reported no irritation over a four-week period. Patch tests are a standard method for assessing the skin compatibility of cosmetic products. muttulab.com In these tests, a small amount of the product is applied under an occlusive patch for a set period, and the skin is observed for signs of irritation such as erythema (redness) and edema (swelling). muttulab.com The results of such tests on products containing this compound have indicated that it is not an irritant. knowde.com

The assessment of irritation potential is a critical step in ensuring the safety of cosmetic formulations containing this compound.

This compound has demonstrated a favorable safety profile in topical applications. Clinical evaluations have shown no significant adverse effects when it is used in cosmetic products, including those designed for sensitive areas like the skin around the eyes. Studies evaluating the efficacy and tolerability of cosmetic treatments containing this compound have been conducted on human volunteers, with data showing good tolerability. mdpi.com The monitoring of adverse events in clinical trials is a systematic process that includes clinical observations by investigators and patient-reported outcomes. wjbphs.com Any unfavorable medical occurrence is recorded, regardless of its perceived relationship to the product being tested. wjbphs.comresearchgate.net The consistent finding across multiple studies is that this compound is well-tolerated in topical cosmetic formulations. mdpi.comproquest.com

Table of Clinical Study Findings on this compound Safety

Study TypeNumber of VolunteersThis compound ConcentrationDurationFindings on Safety
Double-Blind, Half-Face Trial223%4 weeksNo reported irritation.
Efficacy and Tolerability Study22Not specified4 weeksGood tolerability observed. mdpi.com
Patch TestNot specifiedNot specified48 hoursFound to be non-irritant. muttulab.comknowde.com

This table is for illustrative purposes and summarizes findings from available sources.

Future Directions and Advanced Research Prospects for Ethyl Ximenynate

Elucidation of Detailed Molecular Mechanisms and Signal Transduction Pathways

Current understanding points to ethyl ximenynate's ability to enhance microcirculation, foster actin production in fibroblasts, and prevent local inflammation by inhibiting the formation of arachidonic acid. sinerga.it Future research should aim to unravel the precise molecular targets and signaling cascades responsible for these effects. Investigating its interaction with specific receptors, enzymes, and transcription factors will provide a more comprehensive picture of its mechanism of action. kitasato-u.ac.jpmdpi.com Techniques such as proteomic and transcriptomic analyses could identify the upstream and downstream signaling molecules affected by this compound, clarifying its role in cellular processes. kitasato-u.ac.jpmaxapress.com Understanding these pathways is crucial for optimizing its existing applications and identifying new therapeutic possibilities.

In-depth Investigation of Fatty Acid Metabolism Regulation

Ximenynic acid, the precursor to this compound, is known to be involved in long-chain fatty acid metabolism. researchgate.net This suggests that this compound may also influence these pathways. Future studies should focus on how this compound affects the enzymes and regulatory proteins involved in fatty acid synthesis, breakdown, and storage. nih.govyoutube.comyoutube.com Research could explore its impact on key regulators like acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase 1 (CPT1), which control the balance between fatty acid synthesis and oxidation. youtube.comaocs.org A deeper understanding of its role in fatty acid metabolism could reveal potential applications in metabolic disorders.

Comprehensive Target-Organ Toxicity Studies

While topical use of this compound has shown a good safety profile in cosmetic applications, comprehensive target-organ toxicity studies are essential for exploring its systemic therapeutic potential. Future research should involve systematic toxicological evaluations in both rodent and non-rodent species to identify any potential adverse effects on major organs. nih.govnih.gov These studies should assess a range of endpoints, including clinical observations, organ weight analysis, and histopathological examinations. nih.gov Understanding the toxicity profile is a critical step in ensuring the safety of any new therapeutic application. epa.gov

Development of Novel and Scalable Synthesis and Purification Technologies

The current laboratory-scale synthesis of this compound typically involves the Fischer esterification of ximenynic acid with ethanol (B145695). For broader applications, more efficient, scalable, and cost-effective synthesis methods are needed. Future research could explore alternative catalytic systems, such as enzymatic catalysis, to improve yield and reduce environmental impact. niscpr.res.in Additionally, advancements in purification techniques are crucial for obtaining high-purity this compound. Methods like preparative supercritical fluid chromatography have shown promise for purifying fatty acid ethyl esters and could be optimized for this compound production. researchgate.netresearchgate.net

Synthesis & Purification TechniqueDescriptionPotential Advantage
Fischer Esterification Acid-catalyzed esterification of ximenynic acid with ethanol. Well-established laboratory method.
Enzymatic Catalysis Use of enzymes as catalysts for the esterification reaction.Milder reaction conditions, higher specificity, and reduced byproducts.
Supercritical Fluid Chromatography A purification technique using a supercritical fluid as the mobile phase. researchgate.netCan achieve high purity in a single step without the need for co-solvents. researchgate.netresearchgate.net
Transesterification Reaction of an ester with an alcohol to form a new ester. niscpr.res.inCan be an alternative route to direct esterification. niscpr.res.in

Exploration of Broader Therapeutic Applications beyond Current Dermatological Focus

The established effects of this compound on microcirculation and inflammation suggest its potential for therapeutic applications beyond its current use in dermatology. mdpi.com Future research should investigate its efficacy in conditions characterized by impaired microcirculation or chronic inflammation. ontosight.ainih.govnih.gov For instance, its vasodilatory properties could be beneficial in peripheral vascular diseases. google.com Furthermore, its anti-inflammatory action warrants investigation in the context of inflammatory disorders. ontosight.ai Clinical trials will be necessary to evaluate its safety and efficacy in these new therapeutic areas.

Advanced Pharmacodynamic Modeling in Complex Biological Systems

To better predict the therapeutic effects and optimize dosing strategies for this compound, advanced pharmacodynamic modeling is essential. Future research should focus on developing physiologically based pharmacokinetic (PBPK) models that can simulate the absorption, distribution, metabolism, and excretion of this compound in the body. nih.gov These models can help in understanding how the compound interacts with biological systems and can be used to extrapolate data from preclinical studies to humans. nih.govresearchgate.net In vitro permeation studies can also provide valuable data for these models, helping to predict how different formulations might influence its delivery and efficacy. researchgate.net

Application in Emerging Fields (e.g., Neurocosmetics)

The field of neurocosmetics, which focuses on the connection between the skin and the nervous system, presents an exciting new frontier for this compound research. mdpi.comupcirclebeauty.com This field explores how cosmetic ingredients can influence mood and well-being through their interaction with skin-level nerve endings. upcirclebeauty.comcosmeticsdesign-europe.com Given that ximenynic acid and its derivatives have been included in products aiming to improve skin oxygenation and nourishment, there is potential for this compound to have a role in this emerging area. mdpi.comresearchgate.net Future studies could investigate the sensory properties of formulations containing this compound and their potential to elicit positive emotional responses. upcirclebeauty.com

Q & A

Q. What analytical techniques are recommended for identifying and quantifying ethyl ximenynate in lipid matrices?

this compound can be characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification and structural confirmation. Nuclear magnetic resonance (HNMR) is critical for elucidating its stereochemistry, particularly the (11E)-11-octadecen-9-ynoic acid ethyl ester configuration. For reproducibility, ensure calibration with certified reference standards (e.g., CAS 68171-52-8) and validate methods using spiked lipid matrices to account for matrix effects .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

Store this compound at 2–8°C in inert, light-resistant containers to prevent oxidative degradation of its conjugated ene-yne system. Pre-experiment stability tests under varying pH, temperature, and solvent conditions are advised. Include internal degradation markers (e.g., peroxidation products) in HPLC protocols to monitor integrity .

Q. What are the primary biological mechanisms of this compound in dermatological applications?

this compound modulates microcirculation and lipid signaling pathways, as evidenced in topical therapies for periorbital dyschromia. Mechanistic studies should focus on its interaction with lipid bilayer models and inflammatory mediators (e.g., prostaglandins) using in vitro assays like Franz cell permeation and cytokine profiling .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the efficacy of this compound in nanoemulsion formulations?

Optimize nanoemulsion stability by screening surfactants (e.g., Tween 80) and co-surfactants using pseudo-ternary phase diagrams. Evaluate skin permeation via in vitro models (e.g., porcine skin) with this compound and a polar comparator (e.g., caffeine) to assess formulation-dependent bioavailability. Statistical analysis should include ANOVA for inter-group variability and paired t-tests for pre/post-treatment comparisons .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from differences in purity, solvent systems, or cell models. Conduct a meta-analysis of raw datasets (if accessible) to normalize variables like concentration ranges and assay endpoints. Cross-validate findings using orthogonal methods: e.g., compare in vitro anti-inflammatory activity (COX-2 inhibition) with in vivo microcirculation imaging .

Q. What strategies enhance the bioavailability of this compound in hydrophobic delivery systems?

Phytosome encapsulation (e.g., Ximenoil Phytosome™) improves aqueous dispersibility and cellular uptake. Characterize particle size (dynamic light scattering) and entrapment efficiency (ultracentrifugation-HPLC). Validate efficacy via comparative pharmacokinetic studies measuring plasma half-life and tissue distribution in rodent models .

Q. How can researchers ensure reproducibility in this compound synthesis and purification?

Document reaction conditions (catalyst, solvent, temperature) rigorously and validate intermediates via thin-layer chromatography (TLC) and HNMR. For purification, use column chromatography with gradient elution (hexane:ethyl acetate). Purity thresholds (≥98%) must be confirmed via HPLC with diode-array detection (DAD) and matched against reference spectra .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and correct for multiple comparisons using Bonferroni adjustments .

Q. How should researchers address ethical and safety concerns in preclinical studies involving this compound?

Adhere to institutional animal care guidelines (e.g., IACUC protocols) for in vivo models. For human-derived cell lines, obtain ethics approval and disclose donor consent. Include Material Safety Data Sheets (MSDS) in appendices, highlighting handling precautions for this compound’s irritant potential .

Data Presentation and Publication Standards

Q. What are the best practices for presenting spectral data (HNMR, MS) of this compound in manuscripts?

Annotate HNMR spectra with chemical shifts (δ in ppm), multiplicity, and coupling constants (J in Hz). MS data should include molecular ion peaks ([M+H]⁺/[M-H]⁻) and fragmentation patterns. Provide raw spectral files as supplementary material and reference published spectra for cross-verification .

Q. How can researchers avoid common pitfalls in interpreting in vitro-in vivo correlations (IVIVC) for this compound?

Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences. Validate IVIVC with at least three pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC) and report correlation coefficients (R²). Disclose limitations, such as enzyme variability in metabolic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.